2-Amino-3-chloro-5-fluorobenzonitrile
Overview
Description
2-Amino-3-chloro-5-fluorobenzonitrile is an organic compound with the molecular formula C7H4ClFN2. It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Amino-3-chloro-5-fluorobenzonitrile involves the reaction of 2-amino-5-fluorobenzonitrile with N-chloro-succinimide in acetonitrile at 80°C. The reaction mixture is stirred overnight, and the product is obtained by filtration and drying .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-chloro-5-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
N-chloro-succinimide: Used for chlorination reactions.
Acetonitrile: Common solvent for reactions involving this compound.
Zinc Chloride: Catalyst for certain coupling reactions.
Major Products Formed
Substituted Benzonitriles: Formed through substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
2-Amino-3-chloro-5-fluorobenzonitrile is used in various scientific research applications, including:
Organic Synthesis: As a building block for synthesizing more complex organic molecules.
Medicinal Chemistry: For the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: In the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-chloro-5-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the amino, chloro, and fluoro groups can influence its binding affinity and reactivity with these targets. The exact pathways and molecular interactions can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-fluorobenzonitrile
- 5-Amino-2-fluorobenzonitrile
- 2-Amino-3-fluorobenzonitrile
Uniqueness
2-Amino-3-chloro-5-fluorobenzonitrile is unique due to the specific arrangement of the amino, chloro, and fluoro groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-amino-3-chloro-5-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQCLYHYYQRXNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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